molecular formula C14H16N2O3 B2957595 Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate CAS No. 1206092-15-0

Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B2957595
CAS No.: 1206092-15-0
M. Wt: 260.293
InChI Key: YXJOAUGPZDHFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 8-methoxyquinoline.

    Nitration and Reduction: The 8-methoxyquinoline undergoes nitration followed by reduction to yield 8-methoxy-4-aminoquinoline.

    Methylation: The amino group is then methylated to form 8-methoxy-4-(methylamino)quinoline.

    Esterification: Finally, the carboxylation of the quinoline ring and subsequent esterification with ethanol produces this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are explored to make the process more efficient and environmentally friendly .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylamino groups.

    Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of antimalarial drugs and other therapeutic agents.

    Biological Studies: The compound is used in studies investigating the biological activities of quinoline derivatives, including their antimicrobial and anticancer properties.

    Chemical Synthesis: It is utilized as a building block in the synthesis of more complex organic molecules.

    Industrial Applications: The compound finds use in the development of dyes and pigments due to its chromophoric properties

Comparison with Similar Compounds

Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives:

    Similar Compounds: Quinine, Chloroquine, and Mefloquine are well-known quinoline derivatives with antimalarial properties.

    Uniqueness: Unlike some other quinoline derivatives, this compound has a unique combination of functional groups that contribute to its specific biological activities and synthetic utility.

    Comparison: While Quinine and Chloroquine are primarily used as antimalarial agents, this compound is more versatile, serving as an intermediate in the synthesis of various therapeutic agents and having broader applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)10-8-16-13-9(12(10)15-2)6-5-7-11(13)18-3/h5-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJOAUGPZDHFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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